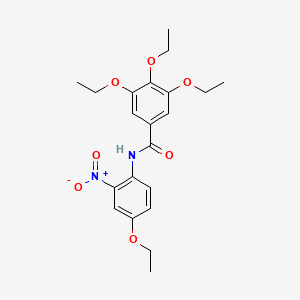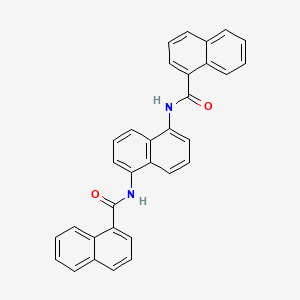
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide, also known as ANPA, is a chemical compound that has been widely used in scientific research for various purposes. This compound belongs to the family of acrylamide derivatives and has been synthesized through different methods.
Wirkmechanismus
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide inhibits the activity of enzymes by binding to their active site and forming a covalent bond with the catalytic residue. This covalent bond prevents the enzyme from carrying out its function, leading to the inhibition of enzyme activity. This compound has been reported to inhibit the activity of various enzymes, including serine proteases, cysteine proteases, tyrosine kinases, and protein phosphatases.
Biochemical and Physiological Effects:
This compound has been reported to have different biochemical and physiological effects depending on the enzyme or protein that it inhibits. For example, this compound has been shown to inhibit the activity of caspases, which are involved in the process of programmed cell death or apoptosis. This compound has also been shown to inhibit the activity of tyrosine kinases, which are involved in signal transduction pathways and cell proliferation. Moreover, this compound has been reported to inhibit the activity of protein phosphatases, which are involved in the regulation of various cellular processes, including cell cycle progression and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several advantages for lab experiments, including its high purity and stability, its ability to inhibit the activity of various enzymes, and its use as a substrate for the detection of enzyme activity. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several potential future directions, including its use as a tool for studying the mechanism of action of different enzymes and proteins, its use as a substrate for the detection of enzyme activity in high-throughput screening assays, and its use as a therapeutic agent for the treatment of diseases that are associated with the dysregulation of enzyme activity. Moreover, this compound can be modified to improve its selectivity and potency towards specific enzymes or proteins, which can expand its applications in scientific research and drug discovery.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for various purposes. It can be synthesized through different methods and has been reported to inhibit the activity of various enzymes and proteins. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its potential toxicity. This compound has several potential future directions, including its use as a tool for studying the mechanism of action of different enzymes and proteins, its use as a substrate for the detection of enzyme activity, and its use as a therapeutic agent for the treatment of diseases.
Synthesemethoden
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide can be synthesized through different methods, including the reaction of 3-nitrobenzaldehyde with N-(2-methoxyethyl)phenylacetamide in the presence of a catalyst. Another method involves the reaction of 3-nitrobenzaldehyde with N-(2-methoxyethyl)aniline in the presence of a base. These methods have been reported to yield this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been widely used as a tool for studying the mechanism of action of different enzymes and proteins. It has been reported to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. This compound has also been used as a substrate for the detection of enzyme activity, as it can be cleaved by enzymes to produce a fluorescent or colorimetric signal. Moreover, this compound has been used as a probe for studying protein-protein interactions, as it can bind to specific proteins and modulate their activity.
Eigenschaften
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-24-11-10-19-18(21)17(15-7-3-2-4-8-15)13-14-6-5-9-16(12-14)20(22)23/h2-9,12-13H,10-11H2,1H3,(H,19,21)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJPYJWEBAKQMT-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5126733.png)
![7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B5126741.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5126745.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5126755.png)
![N-[(1-mesityl-1H-pyrrol-2-yl)methyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5126761.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B5126773.png)
![6-(4-chlorophenyl)-N-(2-methoxy-2-methylpropyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5126787.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126793.png)
![4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5126811.png)